4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a chemical compound characterized by a unique molecular structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for diverse applications in research and industry.
This compound falls under the category of tetrahydropyridines, which are nitrogen-containing heterocycles. It is further classified as an aromatic compound due to the presence of the phenyl group. The trifluoromethyl substitution imparts unique electronic properties, making it of interest in organic synthesis and pharmaceutical development.
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine typically involves several steps:
The molecular structure of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry .
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:
The mechanism of action for 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine primarily relates to its biological activity:
Pharmacological studies have indicated that compounds with similar structures exhibit varying levels of activity against specific targets (e.g., IC50 values indicating potency) .
The physical and chemical properties of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine include:
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine has several notable applications:
The bioactivity of tetrahydropyridine (THP) derivatives is profoundly influenced by aromatic ring substitution patterns. The attachment position and electronic properties of substituents dictate receptor binding affinity, metabolic stability, and selectivity. The ortho-trifluoromethyl (-CF₃) group in 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine exemplifies these structure-driven pharmacological modifications.
The -CF₃ group exerts strong σI inductive effects (-0.43 Hammett constant), creating a localized electron-deficient region on the phenyl ring. This enhances:
Compared to unsubstituted 4-phenyl-THP, the ortho-CF₃ analog shows 3.8-fold higher MAO-B inhibition (Kᵢ = 1.30 µM vs. 118 µM for unsubstituted analog), attributed to enhanced van der Waals contacts with FAD cofactors [4] [6]. Steric occlusion by the bulky ortho group also forces a dihedral twist of 55–65° between the THP ring and phenyl plane, optimizing three-dimensional engagement with enzymatic subsites [3].
Substituent positioning dramatically alters target engagement. Key differences include:
Table 1: SAR Comparison of Trifluoromethyl Positional Isomers
Parameter | Ortho-CF₃ (2-position) | Meta-CF₃ (3-position) |
---|---|---|
Steric Accessibility | Restricted rotation (ΔG = +4.2 kcal/mol) | Free rotation (ΔG = +1.1 kcal/mol) |
LogP | 2.8–3.2 | 2.5–2.9 |
MAO-B Kᵢ (µM) | 1.30 | 8.75 |
Aromatic C-F Torsion | 15–25° | 0–10° |
The ortho isomer’s enhanced potency stems from:
The 1,2,3,6-tetrahydropyridine ring’s semi-rigid unsaturation (Δ¹,²-bond) imposes critical conformational constraints:
Table 2: Conformational Parameters of THP vs. Saturated Analogs
Property | 1,2,3,6-THP | Piperidine |
---|---|---|
N-Inversion Barrier | 6–8 kcal/mol | 10–12 kcal/mol |
C4-Cipso Torsion Flexibility | ±30° (ΔG = 0.9 kcal/mol) | ±15° (ΔG = 1.8 kcal/mol) |
Bond Length C3=C4 | 1.34 Å | 1.54 Å |
This conformational dynamism enables adaptive binding to diverse targets. For example, MPTP (N-methyl-4-phenyl-THP) leverages its unsaturated ring for efficient oxidation to MPP⁺ by MAO-B—a process impeded in saturated analogs [5] [6].
Despite lacking chiral centers, 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine exhibits stereoelectronic modulation of target engagement:
Stereochemistry profoundly influences SAR. In CI-966 (a GABA uptake inhibitor), introducing a C4-methyl substituent creates a chiral center, where the (R)-isomer exhibits 15-fold higher potency than the (S)-counterpart due to optimized transporter hydrogen bonding [8]. For the non-chiral title compound, the ortho-CF₃ group’s conformational lock achieves similar target selectivity without stereocenters [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1